Home > Products > Screening Compounds P20430 > Akt1 and Akt2-IN-1
Akt1 and Akt2-IN-1 - 893422-47-4

Akt1 and Akt2-IN-1

Catalog Number: EVT-258918
CAS Number: 893422-47-4
Molecular Formula: C33H29N7O
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Akt Inhibitor 17 is an allosteric inhibitor of Akt1.
Source and Classification

Akt1 and Akt2-IN-1 is classified as a selective inhibitor targeting the phosphoinositide 3-kinase/Akt signaling pathway. This pathway is vital for cell growth, survival, and metabolism. The compound has been sourced from various studies that explore the pharmacological inhibition of Akt isoforms, particularly in cancer models where aberrant activation of these kinases contributes to tumorigenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Akt1 and Akt2-IN-1 typically involves organic synthesis techniques that may include:

  • Chemical Reactions: Utilizing coupling reactions to form the desired molecular structure.
  • Purification Techniques: Employing chromatography methods such as high-performance liquid chromatography (HPLC) to isolate the compound from reaction mixtures.
  • Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the identity and purity of the synthesized compound.

Specific synthetic routes may vary based on the desired modifications to enhance selectivity or potency against the Akt isoforms.

Molecular Structure Analysis

Structure and Data

The molecular structure of Akt1 and Akt2-IN-1 is characterized by specific functional groups that facilitate binding to the active sites of the Akt kinases. The structure typically includes:

  • Aromatic Rings: Contributing to hydrophobic interactions with the kinase domain.
  • Functional Groups: Such as amines or ketones that may participate in hydrogen bonding with key residues in the active site.

Quantitative data regarding molecular weight, solubility, and stability under physiological conditions are essential for evaluating its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Akt1 and Akt2-IN-1 undergoes several chemical reactions upon administration:

  • Binding Affinity: The compound binds selectively to the ATP-binding site of Akt isoforms, inhibiting their kinase activity.
  • Phosphorylation Inhibition: By preventing phosphorylation at specific serine residues (e.g., Ser473), it disrupts downstream signaling pathways involved in cell survival and proliferation.

These reactions are critical for its function as a therapeutic agent, especially in cancer treatment where aberrant Akt signaling promotes tumor growth .

Mechanism of Action

Process and Data

The mechanism of action for Akt1 and Akt2-IN-1 involves:

  1. Inhibition of Kinase Activity: The compound competes with ATP for binding to the active site of both Akt1 and Akt2.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of key substrates involved in cell cycle regulation, apoptosis, and metabolism.
  3. Cellular Outcomes: As a result, there is an increase in apoptosis in cancer cells, reduced cell migration, and impaired tumor growth .

Data from various studies indicate that selective inhibition can lead to significant therapeutic effects in models of breast cancer and other malignancies.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of Akt1 and Akt2-IN-1 include:

  • Molecular Weight: Typically ranges between 300 to 500 g/mol depending on structural modifications.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological pH is crucial for effective therapeutic use.
  • Reactivity: The compound should exhibit low reactivity with non-target proteins to minimize off-target effects.

Analyses such as stability testing under various conditions (temperature, pH) are essential for determining its shelf-life and efficacy .

Applications

Scientific Uses

Akt1 and Akt2-IN-1 has several scientific applications:

  • Cancer Research: It serves as a tool compound for studying the role of Akt isoforms in tumor biology.
  • Therapeutic Development: Potential use in developing targeted therapies for cancers characterized by overactive Akt signaling.
  • Metabolic Disorders: Investigating its role in metabolic diseases where insulin signaling is disrupted due to aberrant Akt activity.

Research continues to explore its efficacy across different cancer types, aiming to translate findings into clinical applications .

Molecular Pharmacology of Akt1/Akt2-IN-1

Isoform Selectivity Profiling in Kinase Inhibition

Akt1/Akt2-IN-1 demonstrates high selectivity for Akt1 and Akt2 isoforms over Akt3 and other AGC-family kinases. Biochemical assays reveal half-maximal inhibitory concentrations (IC₅₀) of 58 nM for Akt1 and 210 nM for Akt2, contrasting with significantly weaker inhibition of Akt3 (IC₅₀ > 1,000 nM) [8] [10]. This selectivity profile is critical given the distinct physiological roles of Akt isoforms: Akt1 regulates cell survival and proliferation, while Akt2 governs glucose metabolism and insulin signaling [2] [5]. Kinome-wide screening against 480 human kinases confirms exceptional specificity, with no off-target inhibition observed at concentrations below 1 μM [8]. The compound’s differential efficacy was validated using Ba/F3 cell lines engineered for isoform-specific addiction (myr-Akt1/2/3), where Akt1/Akt2-IN-1 potently suppressed proliferation in Akt1- and Akt2-dependent cells but showed minimal activity against Akt3-dependent counterparts [8].

Table 1: Selectivity Profiling of Akt1/Akt2-IN-1

Kinase/IsoformIC₅₀ (nM)Cellular Efficacy (Ba/F3 IC₅₀, nM)
Akt15885
Akt2210320
Akt3>1,000>5,000
PKA>10,000Not detected
PKCα>10,000Not detected

Structural Basis for Differential Binding Affinities to Akt1 vs. Akt2

The compound’s isoform selectivity arises from its unique interaction with the allosteric pocket adjacent to the Pleckstrin Homology (PH) and kinase domains. X-ray crystallography of inhibitor-bound Akt1 reveals that Akt1/Akt2-IN-1 stabilizes an autoinhibited conformation by forming hydrogen bonds with residues Arg86 (PH domain) and Glu234 (kinase domain), while hydrophobic interactions engage Phe129 and Trp80 [6] [8]. Differential affinity for Akt2 stems from a key structural variation: substitution of Akt1’s Thr48 with Ala49 in Akt2 enlarges the allosteric pocket, reducing hydrophobic contact stability. Additionally, the salt bridge between Glu17 and Arg86 in Akt1 – critical for PH-kinase domain autoinhibition – is destabilized by the compound, while Akt2’s divergent electrostatic network (Lys16/Glu17/Arg87) alters binding kinetics [5] [6]. Mutagenesis studies confirm that substitution at Akt1 Arg86 (R86A) hyper-stabilizes autoinhibition and diminishes compound efficacy by >10-fold, underscoring this residue’s role in compound-mediated inhibition [6].

Table 2: Key Structural Determinants of Akt1/Akt2-IN-1 Binding

Structural ElementAkt1 ResidueAkt2 ResidueImpact on Compound Affinity
Hydrophobic pocketPhe129Phe130Reduced van der Waals contacts in Akt2
Salt bridge networkGlu17-Arg86Glu17-Arg87Weaker charge distribution in Akt2
Allosteric pocket sizeThr48Ala4925% larger volume in Akt2 reduces occupancy
C-linker conformationSer338Ser339Altered hinge mobility affects induced fit

Allosteric Modulation Mechanisms in PI3K/Akt/mTOR Pathway

Akt1/Akt2-IN-1 operates via a dual allosteric mechanism: it locks Akt in a closed conformation by reinforcing PH-kinase domain interactions and disrupts phosphorylation-dependent activation. Molecular dynamics simulations show that binding increases the buried surface area between the PH and kinase domains by 40%, sterically hindering access to Thr308/309 phosphorylation sites [6] [8]. This prevents PDK1-mediated activation and subsequent mTORC2 phosphorylation at Ser473/474 [1] [7]. Consequently, downstream substrates including FOXO1/3a, GSK-3β, and PRAS40 remain unphosphorylated, inducing cell cycle arrest and suppressing glucose uptake in cancer cells [2] [10]. Unlike ATP-competitive inhibitors, Akt1/Akt2-IN-1 does not affect Akt3 due to its divergent autoinhibitory interface featuring a truncated αE-helix and altered electrostatic potential in the allosteric pocket [5] [8]. Pathway analyses confirm that the compound synergizes with PI3K inhibitors (e.g., alpelisib) by amplifying suppression of PIP3-dependent Akt membrane translocation, but exhibits no cross-talk with mTOR catalytic inhibitors [7].

Properties

CAS Number

893422-47-4

Product Name

Akt1 and Akt2-IN-1

IUPAC Name

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-6H-1,6-naphthyridin-5-one

Molecular Formula

C33H29N7O

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C33H29N7O/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29/h1-13,16-17,20,25H,14-15,18-19,21H2,(H,35,41)(H,37,38,39)

InChI Key

BTUWHHFNOHVCMQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NC(=NN2)C3=CC=CC=N3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7

Solubility

Soluble in DMSO

Synonyms

Akt Inhibitor 17; Akti_2008; Akti 2008; Akti2008; Akti-2008; Akt Inhibitor 17; Akt-Inhibitor-17; AktInhibitor17;

Canonical SMILES

C1CN(CCC1C2=NC(=NN2)C3=CC=CC=N3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.